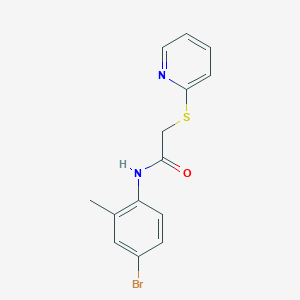

N-(4-bromo-2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Description

N-(4-bromo-2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide (CAS No. 329078-56-0) is a brominated acetamide derivative characterized by a 4-bromo-2-methylphenyl group linked via an acetamide bridge to a pyridin-2-ylsulfanyl moiety. Its molecular formula is C₁₄H₁₃BrN₂OS, with a molar mass of 361.24 g/mol.

The bromine atom at the para position of the phenyl ring contributes to its electronic properties, while the methyl group at the ortho position introduces steric effects. The pyridin-2-ylsulfanyl group enhances its ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for crystal packing and biological activity .

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-pyridin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2OS/c1-10-8-11(15)5-6-12(10)17-13(18)9-19-14-4-2-3-7-16-14/h2-8H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMODUOGKYGQEBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:

Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

Thioether Formation: The brominated intermediate reacts with 2-mercaptopyridine to form the thioether linkage.

Amidation: The final step involves the reaction of the thioether intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.

Temperature Control: Precise temperature control to avoid side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium hydroxide or ammonia under basic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: De-brominated product.

Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor.

Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide would depend on its specific application. For instance:

Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Variations on the Aromatic Rings

Halogenated Derivatives

- 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide (): This compound replaces the pyridin-2-ylsulfanyl group with a pyrazine ring. The dihedral angle between the bromophenyl and pyrazine rings is 54.6°, influencing molecular planarity and crystal packing .

- N-(4-Bromo-2-methylphenyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl}acetamide (): This analogue features a bulkier cyclohepta[b]pyridine ring substituted with cyano and trifluoromethyl groups. The increased steric hindrance and electron-withdrawing effects of the CF₃ group may alter binding affinity in biological systems. Its molecular weight (498.36 g/mol) is significantly higher than the parent compound, impacting solubility and pharmacokinetics .

Methyl and Methoxy Derivatives

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ():

The pyrimidin-2-ylsulfanyl group introduces two methyl substituents, increasing hydrophobicity. The 4-methylpyridin-2-yl group further enhances steric effects compared to the unsubstituted pyridine in the parent compound. Crystallographic data reveal a planar amide group and intramolecular hydrogen bonding, which stabilize the structure .N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide ():

The methoxy group on the phenyl ring improves solubility via polar interactions, while the trifluoromethylbenzothiazole moiety introduces strong electron-withdrawing effects. This compound’s structural rigidity may enhance target selectivity in drug design .

Sulfanyl vs. Non-Sulfanyl Analogues

- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide (): This derivative lacks a sulfanyl group but incorporates a dichlorophenyl group and a dihydropyrazole ring. The dihedral angle between the amide and dichlorophenyl rings (80.7°) highlights significant torsional strain, affecting molecular conformation .

Structural and Functional Implications

Crystallographic and Conformational Analysis

- The parent compound’s pyridin-2-ylsulfanyl group likely forms intramolecular hydrogen bonds (e.g., C–H···O/N), as seen in analogues like and . These interactions stabilize specific conformations, influencing molecular recognition in biological systems .

- Dihedral angles between aromatic rings (e.g., 54.6° in vs. 80.7° in ) correlate with steric and electronic substituent effects, impacting crystal packing and solubility .

Comparative Data Table

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-(4-bromo-2-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Bromination and acetamide bond formation : Bromine or brominating agents are used to functionalize the aromatic ring, followed by coupling with a pyridinylsulfanyl moiety via nucleophilic substitution or thiol-ene reactions .

- Optimization of reaction conditions : Temperature (60–100°C), solvent choice (e.g., DMF or THF for solubility), and catalysts (e.g., Pd for cross-coupling) are critical for yield and purity .

- Purification : Column chromatography or recrystallization is employed to isolate the final product, monitored via TLC or HPLC .

Basic: Which spectroscopic and analytical methods are essential for structural characterization?

Answer:

Key techniques include:

- NMR spectroscopy : H and C NMR confirm the presence of the brominated phenyl group (δ 7.2–7.8 ppm) and acetamide carbonyl (δ ~170 ppm) .

- IR spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~690 cm (C-Br) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., CHBrNOS) and isotopic patterns .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Answer:

Discrepancies may arise from:

- Assay variability : Differences in cell lines (e.g., cancer vs. microbial models) or enzyme isoforms (e.g., kinase selectivity) .

- Structural analogs : Compare activity with derivatives (e.g., chloro vs. bromo substitutions) to identify pharmacophores .

- Dose-response studies : Conduct IC/EC assays under standardized conditions (pH, temperature) to validate potency .

For example, notes bromine’s electron-withdrawing effects enhance kinase binding, while highlights triazole derivatives with improved antimicrobial activity.

Advanced: What methodologies are effective for studying the compound’s interaction with biological targets?

Answer:

- X-ray crystallography : Resolve binding modes to enzymes (e.g., kinases) via co-crystallization, as demonstrated in thienopyrimidine analogs .

- Molecular docking : Use software like AutoDock to predict binding affinities, guided by structural data from CSD (Cambridge Structural Database) .

- SAR studies : Modify substituents (e.g., methyl vs. isopropyl groups) to assess impact on activity .

Basic: What are the stability and storage requirements for this compound?

Answer:

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the sulfanyl group .

- pH sensitivity : Avoid extreme pH (<3 or >10) to prevent hydrolysis of the acetamide bond .

- Analytical validation : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) ensures purity over time .

Advanced: How can computational tools aid in optimizing this compound’s pharmacokinetic profile?

Answer:

- ADMET prediction : Use tools like SwissADME to model absorption (logP ~2.5) and metabolic stability (CYP450 interactions) .

- QSAR modeling : Corrogate structural features (e.g., pyridine ring planarity) with bioavailability data from analogs .

- Solubility enhancement : Introduce polar groups (e.g., hydroxyl) via synthetic modifications, balancing lipophilicity .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

- Kinase inhibition : Potential as a lead compound for anticancer agents due to halogen-enhanced binding .

- Antimicrobial screening : Test against Gram-positive/negative bacteria to explore thiazole-linked activity .

- Inflammation models : Assess COX-2 inhibition in vitro (e.g., RAW264.7 macrophage assays) .

Advanced: How can structural analogs be leveraged to improve target selectivity?

Answer:

- Halogen substitution : Replace bromine with chlorine to reduce off-target effects while retaining affinity .

- Heterocyclic modifications : Introduce triazole or pyrimidine rings to enhance interaction with catalytic pockets .

- Pharmacophore mapping : Use crystallographic data (e.g., from ) to design derivatives with optimized hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.